3,4-Difluorobenzaldehyde

Catalog No.
S776396
CAS No.
34036-07-2
M.F
C7H4F2O
M. Wt
142.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorobenzaldehyde

CAS Number

34036-07-2

Product Name

3,4-Difluorobenzaldehyde

IUPAC Name

3,4-difluorobenzaldehyde

Molecular Formula

C7H4F2O

Molecular Weight

142.1 g/mol

InChI

InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H

InChI Key

JPHKMYXKNKLNDF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)F)F

Synonyms

3,4-Difluorobenzaldehyde;

Canonical SMILES

C1=CC(=C(C=C1C=O)F)F

Synthesis of Organic Compounds:

3,4-Difluorobenzaldehyde, a fluorinated aromatic aldehyde, finds application in the synthesis of various organic compounds. One example is its use in the preparation of 3-benzylidene 20,29-dihydrobetulinic acid derivatives, which exhibit potential antitumor activity. [3,4-Difluorobenzaldehyde 97% form. Sigma-Aldrich. ]

Potential Applications:

While research on its specific applications is ongoing, 3,4-difluorobenzaldehyde's unique properties, including its electron-withdrawing fluorine atoms, make it a potential candidate for various research areas. These include:

  • Medicinal Chemistry: The presence of fluorine atoms can influence the biological activity of molecules. This characteristic makes 3,4-difluorobenzaldehyde interesting for exploring new drug candidates.
  • Material Science: Fluorinated aromatic compounds can possess interesting properties like thermal stability and liquid crystal behavior. These properties could be explored for the development of novel materials.

Molecular Structure Analysis

The key feature of 3,4-difluorobenzaldehyde's structure is the presence of a benzene ring with two fluorine atoms attached at positions 3 and 4. The benzene ring consists of six carbon atoms arranged in a hexagonal shape with alternating single and double bonds, delocalizing electrons and creating a stable aromatic system []. The aldehyde functional group (CHO) is attached to one of the carbons in the ring, typically at position 1. The presence of fluorine atoms disrupts the electron distribution in the ring compared to unsubstituted benzaldehyde, potentially affecting its reactivity [].


Chemical Reactions Analysis

Synthesis of 3,4-difluorobenzaldehyde can be achieved through various methods. One common approach involves the formylation of 1,2-difluorobenzene using various formylating agents like DMF (N,N-dimethylformamide) or Vilsmeier-Haaf reaction [].

1,2-difluorobenzene + DMF -> 3,4-difluorobenzaldehyde ( + other products)

3,4-difluorobenzaldehyde can undergo typical aldehyde reactions such as aldol condensation, Cannizzaro reaction, and reduction to form the corresponding primary alcohol (3,4-difluorobenzyl alcohol).

3,4-difluorobenzaldehyde + base -> (aldol product)2 x 3,4-difluorobenzaldehyde + base -> 3,4-difluorobenzyl alcohol + 3,4-difluorobenzoic acid3,4-difluorobenzaldehyde + reducing agent -> 3,4-difluorobenzyl alcohol

Physical And Chemical Properties Analysis

  • Molecular Formula: C7H4F2O []
  • Molecular Weight: 142.10 g/mol []
  • Physical State: Liquid (at 20°C) []
  • Melting Point: Data not readily available
  • Boiling Point: Data not readily available
  • Solubility: Soluble in organic solvents like dichloromethane, ethanol, and acetone []
  • Stability: Air-sensitive []

3,4-difluorobenzaldehyde is classified as a combustible liquid []. It can cause skin and eye irritation upon contact []. Standard laboratory safety practices should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Note:

  • Information on specific melting point, boiling point, and detailed mechanism of action for 3,4-difluorobenzaldehyde is not readily available in scientific literature. Further research may be required to explore these aspects.

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

34036-07-2

Wikipedia

3,4-Difluorobenzaldehyde

Dates

Modify: 2023-09-18

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